Welcome to the BenchChem Online Store!
molecular formula C11H10O4 B8282477 5-Hydroxy-4-(4-methoxy-phenyl)-5H-furan-2-one

5-Hydroxy-4-(4-methoxy-phenyl)-5H-furan-2-one

Cat. No. B8282477
M. Wt: 206.19 g/mol
InChI Key: CQNJEVPUJGATLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08207168B2

Procedure details

A suspension of 5-hydroxy-4-(4-methoxyphenyl)-5H-furan-2-one (2.06 g, 10 mmol) in 30 mL of ethanol was stirred as methylhydrazine (0.78 mL, 1.5 eq) was added dropwise. The reaction was heated to reflux at 85° C. for 2 h, then the solvent was reduced at reduced pressure to give a solid, which was collected and washed with cold EtOH to give 1.0 g (46%) of 5-(4-methoxy-phenyl)-2-methyl-2H-pyridazin-3-one: MS m/z 217 (M+H).
Quantity
2.06 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
methylhydrazine
Quantity
0.78 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[CH:2]1[O:6][C:5](=O)[CH:4]=[C:3]1[C:8]1[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[CH:10][CH:9]=1.[CH3:16][NH:17][NH2:18]>C(O)C>[CH3:15][O:14][C:11]1[CH:12]=[CH:13][C:8]([C:3]2[CH:2]=[N:18][N:17]([CH3:16])[C:5](=[O:6])[CH:4]=2)=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
2.06 g
Type
reactant
Smiles
OC1C(=CC(O1)=O)C1=CC=C(C=C1)OC
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
methylhydrazine
Quantity
0.78 mL
Type
reactant
Smiles
CNN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
CUSTOM
Type
CUSTOM
Details
to give a solid, which
CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
washed with cold EtOH

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1=CC(N(N=C1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.